molecular formula C8H5ClF3NO B1330299 N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide CAS No. 657-63-6

N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide

Cat. No.: B1330299
CAS No.: 657-63-6
M. Wt: 223.58 g/mol
InChI Key: XEAIJWFDADPVCD-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, along with a formamide functional group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with formic acid or formic anhydride. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the formation of the desired product. The reaction can be represented as follows:

2-Chloro-5-(trifluoromethyl)aniline+Formic AcidThis compound+Water\text{2-Chloro-5-(trifluoromethyl)aniline} + \text{Formic Acid} \rightarrow \text{this compound} + \text{Water} 2-Chloro-5-(trifluoromethyl)aniline+Formic Acid→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The formamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form more complex derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of N-substituted derivatives.

    Reduction: Formation of N-(2-Chloro-5-(trifluoromethyl)phenyl)amine.

    Oxidation: Formation of N-(2-Chloro-5-(trifluoromethyl)phenyl)carboxylic acid.

Scientific Research Applications

N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide has found applications in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-5-(trifluoromethyl)phenyl)acetamide
  • N-(2-Chloro-5-(trifluoromethyl)phenyl)urea
  • N-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea

Uniqueness

N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide is unique due to the presence of the formamide group, which imparts distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAIJWFDADPVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287391
Record name N-[2-Chloro-5-(trifluoromethyl)phenyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

657-63-6
Record name 657-63-6
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Record name N-[2-Chloro-5-(trifluoromethyl)phenyl]formamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6'-CHLORO-ALPHA,ALPHA,ALPHA-TRIFLUORO-M-FORMOTOLUIDIDE
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